molecular formula C4H9NO3 B6352812 2-methyl-1-nitropropan-2-ol CAS No. 5447-98-3

2-methyl-1-nitropropan-2-ol

Cat. No.: B6352812
CAS No.: 5447-98-3
M. Wt: 119.12 g/mol
InChI Key: FOOMQHQMUGNBKK-UHFFFAOYSA-N
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Description

2-Methyl-1-nitropropan-2-ol is an organic compound with the molecular formula C4H9NO3. It is also known by other names such as 2-nitro-2-methylpropanol and 2-methyl-2-nitro-1-propanol . This compound is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a central carbon atom, making it a nitroalcohol.

Preparation Methods

2-Methyl-1-nitropropan-2-ol can be synthesized through various methods. One common synthetic route involves the reaction of acetone with ammonium hydroxide in the presence of hydrogen peroxide. The reaction is carried out in methanol at a temperature of 70°C. After the addition of hydrogen peroxide, the reaction mixture is maintained at 65-75°C for one hour. The resulting solution is then treated with sodium hydroxide and formaldehyde to obtain this compound . Industrial production methods often involve similar reaction conditions but on a larger scale to ensure higher yields and purity.

Chemical Reactions Analysis

2-Methyl-1-nitropropan-2-ol undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to 2-amino-2-methyl-1-propanol (AMP-95) using hydrogenation.

    Oxidation: The nitro group can be oxidized to form different products, depending on the reagents and conditions used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen, catalysts (such as palladium or platinum), and oxidizing agents like hydrogen peroxide. The major products formed from these reactions include 2-amino-2-methyl-1-propanol and various oxidized derivatives .

Scientific Research Applications

2-Methyl-1-nitropropan-2-ol has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-methyl-1-nitropropan-2-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with enzymes and other biomolecules. The hydroxyl group allows for hydrogen bonding and other interactions with biological targets. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

2-Methyl-1-nitropropan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of nitro and hydroxyl groups, which confer specific reactivity and versatility in various chemical and industrial processes .

Properties

IUPAC Name

2-methyl-1-nitropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-4(2,6)3-5(7)8/h6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOMQHQMUGNBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202877
Record name 2-Propanol, 2-methyl-1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5447-98-3
Record name 2-Methyl-1-nitro-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5447-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-nitro-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC17680
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17680
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanol, 2-methyl-1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-1-NITRO-2-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LHB74BE5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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